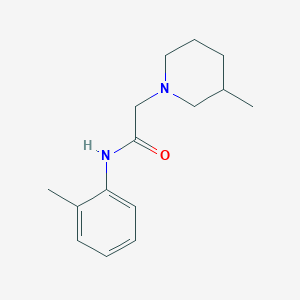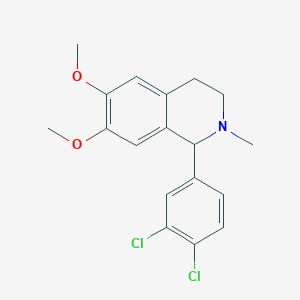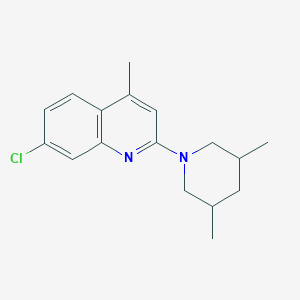
N',N'''-1,2-phenylenebis(N-methylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N'''-1,2-phenylenebis(N-methylurea) is a chemical compound that is commonly known as PMU. PMU is a white crystalline solid that is soluble in water and polar solvents. It is a derivative of urea and is used in various scientific research applications due to its unique properties.
Mechanism of Action
PMU interacts with DNA and RNA by forming covalent bonds with the nitrogen atoms in the nucleotide bases. This leads to the formation of cross-links between the nucleic acids, which can cause DNA damage and inhibit DNA replication and transcription. PMU can also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
PMU has been shown to have antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. PMU can cause DNA damage and induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer drugs.
Advantages and Limitations for Lab Experiments
PMU is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and can be purified using standard techniques. However, PMU can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on PMU. One area of interest is the development of new drugs based on PMU for the treatment of cancer and other diseases. Another area of research is the use of PMU as a fluorescent probe for the detection of DNA damage and repair. Additionally, the mechanism of action of PMU on nucleic acids is not fully understood, and further research is needed to elucidate this process.
Synthesis Methods
PMU can be synthesized by reacting 1,2-phenylenediamine with methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of 80-100°C and the product is obtained after purification. The chemical structure of PMU is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
PMU is widely used in scientific research due to its ability to interact with DNA and RNA. It is used as a cross-linking agent to study the structure and function of nucleic acids. PMU can also be used as a fluorescent probe to detect DNA damage and repair. Additionally, PMU is used in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-methyl-3-[2-(methylcarbamoylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-11-9(15)13-7-5-3-4-6-8(7)14-10(16)12-2/h3-6H,1-2H3,(H2,11,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYWRMYZYGPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~2~-diethyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide diethanedioate](/img/structure/B5198898.png)
![16-{[(4-ethoxyphenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5198899.png)
![(3'R*,4'R*)-1'-[(2E)-4-methyl-2-pentenoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5198907.png)
![ethyl 4-(4-bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[f]cyclopenta[c]quinoline-1-carboxylate](/img/structure/B5198925.png)

![N-(2-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5198930.png)
![ethyl [5-(4-morpholinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5198935.png)

![[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5198952.png)
![methyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5198968.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5198985.png)
